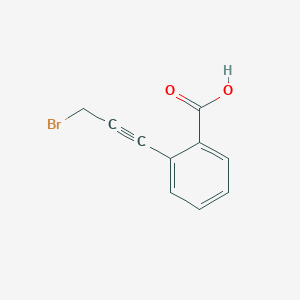
2-(3-Bromoprop-1-YN-1-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-bromoprop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of 3-bromoprop-1-yne with benzoic acid derivatives. One common method is the alkylation of benzoic acid using propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromoprop-1-YN-1-YL)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium or copper catalysts are often employed in addition reactions involving the triple bond.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds.
Applications De Recherche Scientifique
2-(3-Bromoprop-1-YN-1-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to undergo specific chemical reactions makes it valuable in bioconjugation and labeling studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. These derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the triple bond. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
2-(3-Bromoprop-1-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
Propargyl Bromide: This compound shares the propargyl group but lacks the benzoic acid moiety.
4-(Prop-1-yn-1-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
3-(3-hydroxyprop-1-yn-1-yl)benzoic acid:
The uniqueness of this compound lies in its combination of the bromine atom and the propargyl group, which provides distinct reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
2-(3-bromoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7BrO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,7H2,(H,12,13) |
Clé InChI |
BHRNMXVJBZGCOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
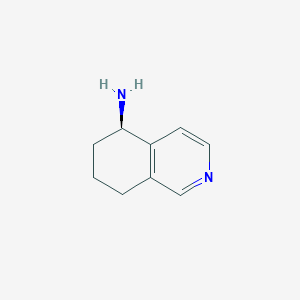
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
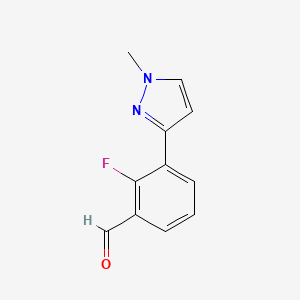
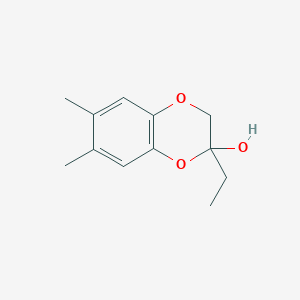
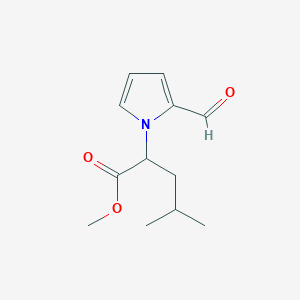

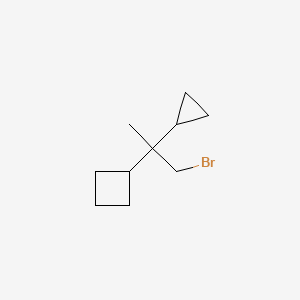

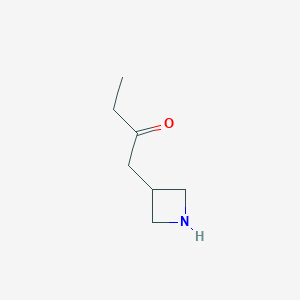
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
